molecular formula C12H11N3 B14319453 Pyridine, 2-[(4-methylphenyl)azo]- CAS No. 110015-48-0

Pyridine, 2-[(4-methylphenyl)azo]-

Cat. No.: B14319453
CAS No.: 110015-48-0
M. Wt: 197.24 g/mol
InChI Key: BESWTOIHYCYWCB-UHFFFAOYSA-N
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Description

Significance of Azo-Pyridine Derivatives in Contemporary Chemical Science

Azo-pyridine derivatives represent a versatile class of compounds that merge the photoresponsive characteristics of azobenzenes with the rich chemical functionality of the pyridine (B92270) moiety. nih.govacs.org This combination gives rise to molecules that are not only colored but also responsive to external stimuli such as light and pH. rsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a coordination site for metal ions, and a protonation site, making these compounds highly tunable and interactive. nih.govrsc.org

The significance of these derivatives lies in their potential applications across diverse scientific fields. They are being explored as:

Molecular Photoswitches: The reversible trans-cis isomerization of the azo group upon light irradiation allows for the control of molecular geometry and, consequently, material properties at the nanoscale. acs.orgrsc.orgimperial.ac.uk

Chemosensors: The pyridine unit's ability to interact with specific analytes, coupled with the chromophoric nature of the azo group, enables the development of colorimetric sensors.

Building Blocks for Supramolecular Assemblies: The directional interactions facilitated by the pyridine ring are instrumental in constructing complex, well-defined supramolecular structures and metal-organic frameworks (MOFs). nih.gov

Ligands in Coordination Chemistry: The pyridine nitrogen provides a strong coordination site for a wide range of transition metals, leading to the formation of complexes with interesting magnetic, electronic, and catalytic properties. nih.govmdpi.com

The incorporation of a methyl group on the phenyl ring, as in Pyridine, 2-[(4-methylphenyl)azo]-, can further influence the electronic properties and steric interactions of the molecule, offering a means to fine-tune its behavior for specific applications.

Historical Context and Evolution of Azo-Heteroarene Research

The history of azo compounds dates back to the 19th century with the discovery of diazonium salts, which quickly led to the industrial production of azo dyes. rsc.orgjchemrev.com For a long time, research predominantly focused on azobenzenes, where the azo group connects two phenyl rings. The study of their photochromism, the reversible transformation between two isomers with different absorption spectra, began around 80 years ago and established them as archetypal molecular switches. researchgate.net

The exploration of azo-heteroarenes , where one or both of the phenyl rings are replaced by a heterocyclic ring like pyridine, is a more recent development. imperial.ac.ukresearchgate.net This expansion of the azo-compound family was driven by the need for photoswitches with more diverse and tunable properties. rsc.orgimperial.ac.uk Scientists recognized that introducing heteroatoms could significantly alter the electronic landscape of the molecule, leading to changes in its photophysical and chemical behavior. For instance, the first discoveries of switching behavior in heteroaryl azos were coincident with those in azobenzenes, yet they remained a less explored class of compounds for many years. researchgate.net

Early research into azo-heteroarenes laid the groundwork for understanding how the nature and position of the heteroatom affect properties like the thermal stability of the cis-isomer and the wavelengths required for photoisomerization. This evolution from simple azobenzenes to more complex azo-heteroarenes like Pyridine, 2-[(4-methylphenyl)azo]- has opened up new avenues for the design of "smart" materials with tailored functionalities.

Scope and Research Trajectories for Pyridine, 2-[(4-methylphenyl)azo]- and Analogues

Current and future research on Pyridine, 2-[(4-methylphenyl)azo]- and its analogues is directed towards several key areas, leveraging the unique combination of the photoresponsive azo group and the functional pyridine ring.

Key Research Trajectories:

Advanced Photoresponsive Materials: A primary focus is the development of novel materials whose properties can be controlled by light. nih.govacs.org This includes the incorporation of Pyridine, 2-[(4-methylphenyl)azo]- into polymers, liquid crystals, and gels to create light-driven actuators, optical data storage systems, and controlled-release platforms. nih.govrsc.org The fast thermal relaxation of the cis-isomer in some protonated or H-bonded azopyridines is a particularly attractive feature for applications requiring rapid switching. rsc.org

Multi-Responsive Systems: Researchers are exploring the development of materials that respond to multiple stimuli. rsc.org The pH-sensitivity of the pyridine ring, in addition to the photoresponsiveness of the azo group, allows for the creation of systems that can be controlled by both light and acidity. rsc.org This dual-responsiveness is highly sought after for creating more complex and "intelligent" materials.

Coordination Chemistry and Catalysis: The use of Pyridine, 2-[(4-methylphenyl)azo]- and related compounds as ligands for transition metals is a burgeoning field. nih.govmdpi.com The resulting metal complexes are being investigated for their catalytic activity, with the potential to switch the catalytic process on and off using light. Furthermore, these ligands are being used to construct sophisticated metal-organic frameworks (MOFs) with dynamic properties. nih.gov

Biological Applications: While adhering to the exclusion of dosage information, it is noteworthy that the broader class of azo-heterocycles is being investigated for potential biological activities. nih.gov The ability to undergo photoisomerization in situ offers possibilities for photopharmacology, where the activity of a drug could be controlled spatially and temporally with light. researchgate.net

The synthesis of a library of azo-pyridinic derivatives with varied substituents on the phenyl ring is a common strategy to systematically study the structure-property relationships. acs.org This allows for a deeper understanding of how electronic and steric effects influence the photoresponsive behavior and interaction capabilities of these molecules, paving the way for the rational design of new functional materials based on the Pyridine, 2-[(4-methylphenyl)azo]- scaffold.

Data on Azo-Pyridine Derivatives

The following table summarizes key properties of azo-pyridine derivatives based on available research.

PropertyDescriptionResearch Findings
Photoisomerization Reversible conversion between trans (E) and cis (Z) isomers upon light irradiation. rsc.orgThe trans-to-cis isomerization is typically induced by UV or visible light. The reverse cis-to-trans isomerization can occur thermally or by irradiation with a different wavelength of light. acs.org
pH-Sensitivity The pyridine nitrogen can be reversibly protonated by acids. rsc.orgThis property allows for the modulation of the electronic and photophysical properties of the molecule by changing the pH of the environment. rsc.org
Coordination Ability The pyridine nitrogen acts as a Lewis base, coordinating to metal ions. nih.govForms stable complexes with a variety of transition metals, leading to the formation of metal-organic frameworks and other coordination compounds. nih.govmdpi.com
Supramolecular Interactions The pyridine ring can participate in hydrogen and halogen bonding. nih.govrsc.orgActs as a strong acceptor for hydrogen and halogen bonds, enabling the construction of self-assembled supramolecular structures. nih.govrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110015-48-0

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

(4-methylphenyl)-pyridin-2-yldiazene

InChI

InChI=1S/C12H11N3/c1-10-5-7-11(8-6-10)14-15-12-4-2-3-9-13-12/h2-9H,1H3

InChI Key

BESWTOIHYCYWCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=CC=N2

Origin of Product

United States

Coordination Chemistry and Metal Complex Formation with Pyridine, 2 4 Methylphenyl Azo Ligands

Ligand Design and Donor Atom Properties of Pyridine (B92270), 2-[(4-methylphenyl)azo]- Analogues

The fundamental structure of "Pyridine, 2-[(4-methylphenyl)azo]-" features a pyridine ring linked to a p-tolyl group via an azo (-N=N-) bridge. This arrangement provides two primary donor sites for metal coordination: the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the azo group. researchgate.net The electronic properties of the ligand can be tuned by introducing various substituents on either the pyridine or the phenyl ring, which in turn influences the coordination behavior and the properties of the resulting metal complexes. nih.gov

"Pyridine, 2-[(4-methylphenyl)azo]-" and its analogues typically act as bidentate ligands. researchgate.net Chelation occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the azo group that is further from the pyridine ring, forming a stable five-membered chelate ring with a metal ion. researchgate.net This bidentate N,N'-coordination is the most common mode observed in their metal complexes. researchgate.net

In some modified analogues containing additional donor functionalities, the denticity can increase. For instance, the introduction of a hydroxyl or carboxyl group in a suitable position can lead to tridentate ligands that coordinate through the pyridyl-N, azo-N, and the additional donor atom. researchgate.netajol.info This versatility in chelation allows for the formation of complexes with different geometries and coordination numbers. The stability of these complexes is often enhanced by the chelate effect, which favors the formation of cyclic structures with polydentate ligands over complexes with monodentate ligands. youtube.com

The coordination behavior of "Pyridine, 2-[(4-methylphenyl)azo]-" analogues can be significantly influenced by the electronic nature of substituents on the aromatic rings. nih.gov Electron-donating groups, such as the methyl group in "Pyridine, 2-[(4-methylphenyl)azo]-", increase the electron density on the donor nitrogen atoms, thereby enhancing their basicity and coordination ability. This can lead to the formation of more stable metal complexes. nih.gov

Conversely, electron-withdrawing groups would decrease the electron density on the donor atoms, potentially weakening the metal-ligand bond. The position of the substituent also plays a crucial role. For instance, substituents on the pyridine ring can sterically hinder the approach of a metal ion, affecting the coordination geometry and the stability of the complex. wikipedia.org In ruthenium(III) complexes with substituted pyridine ligands, it has been observed that electron-donating groups on the pyridyl ligand can stabilize the Ru(III) center, leading to higher isolated yields of the complexes. nih.gov However, the effect of these substituents on the charge transfer bands in the electronic spectra was found to be insignificant in some cases. nih.gov

Synthesis and Characterization of Metal Complexes

Metal complexes of "Pyridine, 2-[(4-methylphenyl)azo]-" and its analogues are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.comresearchgate.net The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, mass spectrometry, and elemental analysis. bibliomed.org For a definitive structural elucidation, single-crystal X-ray diffraction is the most powerful method. researchgate.netresearchgate.net

"Pyridine, 2-[(4-methylphenyl)azo]-" and related arylazo pyridine ligands have been shown to form complexes with a wide array of transition metals. These include iron, cobalt, nickel, copper, manganese, zinc, chromium, palladium, silver, and platinum. jscimedcentral.combibliomed.orgacs.org The stoichiometry of the resulting complexes, often ML₂ or ML₃, depends on the metal ion, its preferred coordination number, and the reaction conditions. researchgate.netacs.org

Below is a table summarizing some of the transition metal complexes formed with arylazo pyridine and related pyridine-based ligands.

Metal IonExample of Complex TypeCoordination NumberReference(s)
Ni(II)[Ni(L)₂(O₂CR)₂]6 rsc.org
Cu(I)[Cu(pyridine)₂]⁺2 or 4 jscimedcentral.com
Cu(II)[Cu(L)₂]²⁺4 or 6
Co(II)[Co(L)₂]²⁺6 acs.org
Fe(II)[Fe(L)₃]²⁺6 acs.org
Mn(II)[Mn(L)₂]²⁺6
Zn(II)[ZnX₂L]4 nih.gov
Cr(III)[Cr(L)₂]³⁺6 bibliomed.org
Pd(II)[Pd(L)Cl₂]4 ajol.info
Ag(I)[Ag(pyridine)₂]⁺2 jscimedcentral.com
Pt(II)[Pt(L)Cl₂]4 researchgate.net
L represents an arylazo pyridine or a related pyridine-based ligand.

The coordination geometry of metal complexes with "Pyridine, 2-[(4-methylphenyl)azo]-" ligands is primarily determined by the coordination number of the central metal ion and the steric and electronic properties of the ligand. wikipedia.org Single-crystal X-ray diffraction is the definitive method for determining the precise coordination geometry and stereochemistry in the solid state. researchgate.netacs.org

For six-coordinate complexes, such as those formed with Co(II), Fe(II), and Mn(II), a distorted octahedral geometry is commonly observed. In the case of Ni(II) complexes, both six-coordinate distorted octahedral and four-coordinate square planar geometries are possible, depending on the ancillary ligands and the specific arylazo pyridine ligand used. researchgate.netresearchgate.netias.ac.in For instance, a bis-complex of a tridentate azo-containing pyridine amide ligand with Ni(II) was found to have a severely distorted octahedral geometry. researchgate.netias.ac.in Zinc(II), with its d¹⁰ electronic configuration, often favors a four-coordinate tetrahedral geometry. bibliomed.orgnih.gov

The stereochemistry of the complexes can also be complex. For example, in bis-tridentate complexes, meridional (mer) or facial (fac) isomers can be formed. In a reported Ni(II) complex with an azo-containing pyridine amide ligand, the two tridentate ligands were found to bind in a mer configuration. researchgate.netias.ac.in

The electronic properties of metal complexes containing "Pyridine, 2-[(4-methylphenyl)azo]-" are influenced by ligand field effects. The ligand field generated by the N,N'-donor set of the arylazo pyridine ligand splits the d-orbitals of the metal ion into different energy levels. The magnitude of this splitting, and consequently the electronic configuration and magnetic properties of the complex, depends on the metal ion and the specific ligand.

The electronic spectra of these complexes typically show intense bands in the visible and ultraviolet regions. nih.gov These can be attributed to metal-to-ligand charge-transfer (MLCT) transitions, ligand-to-metal charge-transfer (LMCT) transitions, or intra-ligand (π-π* and n-π*) transitions. uaeu.ac.ae The azo group itself is a chromophore, contributing to the color of these complexes. ajol.info

For Ni(II) (a d⁸ ion), complexes can be either high-spin (paramagnetic) with an octahedral geometry or low-spin (diamagnetic) with a square planar geometry. rsc.org The electronic spectra of octahedral Ni(II) complexes typically exhibit multiple spin-allowed d-d transitions. Analysis of the electronic spectra, sometimes at low temperatures, can provide information about the tetragonal splitting of the electronic states. rsc.org The magnetic properties of these complexes, determined through techniques like magnetometry, can confirm the spin state and provide further insight into the electronic structure. rsc.orgresearchgate.net

Redox Non-Innocence of Azo Ligands in Metal Complexes

In the coordination chemistry of transition metals, ligands are typically viewed as "innocent" spectators, meaning they coordinate to a metal center without being directly involved in redox processes, which are presumed to occur exclusively at the metal. However, a significant class of ligands, known as "non-innocent" ligands, actively participate in electron transfer events. Azo-aromatic ligands, including Pyridine, 2-[(4-methylphenyl)azo]-, are prime examples of redox-active, non-innocent ligands. Their ability to accept and delocalize electrons within their extended π-system allows them to exist in multiple, stable oxidation states (neutral, radical anion, and dianion). This behavior profoundly influences the electronic structure, reactivity, and catalytic activity of their metal complexes. nih.govresearchgate.net

The non-innocence of the azo moiety means that the assignment of a formal oxidation state to the metal center can be ambiguous. A reduction observed in a complex could be centered on the ligand, the metal, or be delocalized over the entire metal-ligand framework. nih.gov This property is crucial in catalysis, as the ligand can act as an electron reservoir, storing and releasing electrons to facilitate multi-electron transformations that might be inaccessible to the metal alone. nih.govnih.gov

Electron Transfer Processes Involving the Azo Moiety

The azo group (-N=N-) within the 2-(arylazo)pyridine framework is the key to its redox activity. It possesses a low-lying π* orbital that can readily accept electrons. Cyclic voltammetry studies of metal complexes with ligands analogous to Pyridine, 2-[(4-methylphenyl)azo]- often reveal reversible or quasi-reversible reduction waves attributed to ligand-based electron transfer processes. researchgate.net

When a complex containing a 2-(arylazo)pyridine ligand is reduced, the first electron is typically added to the azo-based π* orbital, generating a ligand radical anion (L•⁻). This process is often observed at relatively mild potentials. A second reduction can lead to the formation of a ligand dianion (L²⁻). These electron transfers are accompanied by distinct changes in the spectroscopic and structural properties of the complex. For instance, the N=N bond length increases upon reduction, reflecting the population of an anti-bonding orbital, while the C-N bond lengths to the pyridine and phenyl rings may decrease.

In a study of cobalt complexes with various 2-(arylazo)pyridine ligands, one-electron reduction of a Co(II) complex was shown to induce a further one-electron oxidation of the metal center, leading to a Co(III) complex with two ligand radical anions (L•⁻). researchgate.net This demonstrates a clear electron transfer process where the ligands are directly involved, forming [Co(III)Cl(L•⁻)₂] from a [Co(II)Cl₂(L)₂] precursor. researchgate.net The electronic structure of these resulting complexes is best described as containing a Co(III) center antiferromagnetically coupled to two ligand radicals. researchgate.net

Table 1: Research Findings on Electron Transfer in Azo-Pyridine Complexes

Complex Type Redox Process Resulting Species Key Observation Reference
Co(II)Cl₂(L)₂ One-electron reduction Co(III)Cl(L•⁻)₂ Reduction of one ligand induces oxidation of the metal and reduction of the second ligand. researchgate.net
[Fe(BDI)]²⁺ Multiple reductions [Fe(BDI)]⁻¹ The iron center remains Fe(II) while the ligand undergoes reduction from [BDI]⁰ to [BDI]³⁻. nih.gov
Zn(II)-azo catalyst Catalytic cycle Zn(II)-azo-anion radical The azo-aromatic ligand undergoes electron transfer, while the Zn(II) center acts as a template. researchgate.net

L = 2-(arylazo)pyridine; BDI = bipyridine-diimine

Stabilization of Uncommon Metal Oxidation States by Azo Ligands

The ability of azo ligands to accept electrons and exist as stable radicals or dianions is instrumental in stabilizing metal ions in unusual or otherwise unstable oxidation states. nih.gov By accommodating electron density, the redox-active ligand can buffer the charge on the metal center, making higher or lower oxidation states more accessible.

This stabilization is not limited to high oxidation states. A reduced ligand can also stabilize a metal in a very low formal oxidation state. The flexible electronic nature of the azo ligand allows it to adapt to the electronic requirements of the metal, thereby expanding the range of accessible oxidation states for a given metal and enabling novel reactivity. researchgate.netresearchgate.net

Table 2: Examples of Uncommon Oxidation States Stabilized by Redox-Active Ligands

Metal Center Initial Oxidation State Ligand Type Final Oxidation State Stabilizing Mechanism Reference
Cobalt Co(II) 2-(Arylazo)pyridine Co(III) Formation of two ligand radical anions (L•⁻) balances the charge of the oxidized metal center. researchgate.net
Iron Fe(II) Bipyridine-diimine Fe(II) (formally) The ligand accepts up to three electrons, allowing the complex to span five total oxidation states while the metal remains Fe(II). nih.gov
Molybdenum Mo(III) β-diketonate Mo(II) The anionic ligand framework supports the isolation of a rare formal Mo(II) complex. rsc.orgchemrxiv.org

Metal-Ligand Cooperativity in Redox Events

Metal-ligand cooperativity describes a scenario where both the metal and the ligand are intimately involved in a chemical transformation, such as the activation of a substrate. nih.gov In the context of redox events, this means that the electron transfer capacity of the metal is augmented by the ligand's ability to act as an electron reservoir. nih.gov This synergistic relationship is a powerful strategy in catalysis, particularly for first-row transition metals which may have more limited access to multiple stable oxidation states compared to their second- and third-row counterparts. nih.gov

For complexes of Pyridine, 2-[(4-methylphenyl)azo]-, metal-ligand cooperativity would involve a redox event where charge is delocalized across both the metal and the azo-pyridine ligand. For instance, in an oxidative addition reaction, instead of the metal undergoing a formal two-electron oxidation (e.g., M(n) → M(n+2)), the metal could undergo a one-electron oxidation, with the ligand simultaneously providing the second electron (M(n)L → M(n+1)L•⁻). This pathway can lower the activation barrier for the reaction.

Research on zinc complexes with redox-active azo-aromatic ligands has shown that catalytic activity for dehydrogenation reactions stems from ligand-centered redox events. researchgate.net The zinc(II) ion, which is itself redox-inactive, serves as a template to activate the ligand, which then carries out the electron transfer processes necessary for the chemical transformation. researchgate.net This highlights how a redox-active ligand can bestow catalytic redox activity upon a complex with a typically non-redox-active metal, a clear demonstration of metal-ligand cooperativity. nih.gov

Spectroscopic and Structural Characterization of Pyridine, 2 4 Methylphenyl Azo and Its Complexes

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Coordination Site Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the key functional groups within Pyridine (B92270), 2-[(4-methylphenyl)azo]- and for elucidating the coordination sites upon complexation with metal ions. The vibrational spectra of such compounds are characterized by distinct bands corresponding to the stretching and bending modes of the pyridine ring, the azo group (-N=N-), and the tolyl substituent.

The IR spectrum of azo reactive dyes, which share structural similarities, typically shows characteristic bands for -N=N- stretching in the region of 1458–1411 cm⁻¹. scienceworldjournal.org For pyridine and its derivatives, strong absorptions between 1600-1500 cm⁻¹ are attributed to C=N ring stretching vibrations. elixirpublishers.com Furthermore, C-C stretching vibrations within the aromatic rings are observed in the 1625-1430 cm⁻¹ range. elixirpublishers.com The presence of the methyl group on the tolyl ring would be expected to show C-H stretching vibrations around 2950-2840 cm⁻¹. umn.edu

Upon coordination to a metal ion, significant shifts in the vibrational frequencies of the pyridine ring and the azo group are observed, providing direct evidence of the binding sites. The coordination typically occurs through the pyridyl nitrogen atom and one of the nitrogen atoms of the azo group, forming a stable five-membered chelate ring. This interaction leads to a perturbation of the electron density and bond orders within the ligand framework.

For instance, in metal complexes of 2-(arylazo)pyridines, the N=N stretching frequency often shifts to lower wavenumbers upon coordination. This red shift is indicative of the weakening of the N=N bond due to the donation of electron density from the azo group to the metal center and dπ(M) → π*(azo) back-bonding. researchgate.net Concurrently, the vibrational modes of the pyridine ring, particularly the ring breathing and stretching vibrations, are also affected. An increase in the frequency of the pyridine ring vibrations is often observed, which is consistent with the coordination of the pyridyl nitrogen to the metal ion. ethz.ch Raman spectroscopy is particularly useful for studying symmetric vibrations and complements IR spectroscopy, especially in identifying the N=N stretch, which can sometimes be weak in the IR spectrum. ethz.ch

Table 1: Characteristic Vibrational Frequencies (cm⁻¹) for Pyridine, 2-[(4-methylphenyl)azo]- and Related Compounds.
Functional GroupExpected Wavenumber Range (Free Ligand)Observed Shifts upon ComplexationReference
ν(N=N) (Azo stretch)~1450 - 1400Shifts to lower frequency (e.g., by 20-50 cm⁻¹) scienceworldjournal.orgresearchgate.net
ν(C=N) (Pyridine ring)~1600 - 1550Shifts to higher frequency elixirpublishers.com
Pyridine ring breathing~1000Shifts to higher frequency ethz.ch
ν(C-H) (Aromatic)~3100 - 3000Minor shifts umn.edu
ν(C-H) (Methyl)~2950 - 2850Minor shifts umn.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the molecular structure of Pyridine, 2-[(4-methylphenyl)azo]- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Proton (¹H) NMR

The ¹H NMR spectrum of Pyridine, 2-[(4-methylphenyl)azo]- is expected to show distinct signals for the protons of the pyridine ring and the p-tolyl group. The pyridine ring protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton in the 6-position of the pyridine ring is generally the most deshielded due to its proximity to the nitrogen atom. For example, in 2-phenylpyridine, the H-6 proton resonates at δ 8.662 ppm. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Pyridine, 2-[(4-methylphenyl)azo]-.
ProtonExpected Chemical Shift RangeMultiplicityReference
Pyridine H-68.7 - 8.5d chemicalbook.com
Pyridine H-3, H-4, H-57.9 - 7.2m chemicalbook.com
Tolyl Protons (ortho to azo)8.0 - 7.8d github.io
Tolyl Protons (meta to azo)7.4 - 7.2d github.io
Methyl Protons (-CH₃)~2.4s github.io

Carbon (¹³C) NMR

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the pyridine ring will resonate at characteristic chemical shifts, with C-2 and C-6 typically appearing at lower field than C-3, C-4, and C-5. For instance, in pyridine itself, the chemical shifts are δ 149.8 (C-2, C-6), 123.6 (C-3, C-5), and 135.7 (C-4). chemicalbook.com The carbon attached to the azo group (C-2 of the pyridine ring) will be significantly influenced. The tolyl group carbons will also show distinct signals, with the methyl carbon appearing at a high field (around δ 21 ppm). The quaternary carbons, including the one attached to the azo group and the one bearing the methyl group, will also be identifiable.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine, 2-[(4-methylphenyl)azo]-.
CarbonExpected Chemical Shift RangeReference
Pyridine C-2~160 - 155 wisc.edu
Pyridine C-6~150 chemicalbook.com
Pyridine C-4~137 chemicalbook.com
Pyridine C-3, C-5~125 - 120 chemicalbook.com
Tolyl C (ipso to azo)~150 wisc.edu
Tolyl C (ortho to azo)~123 wisc.edu
Tolyl C (meta to azo)~130 wisc.edu
Tolyl C (para to azo, with CH₃)~140 wisc.edu
Methyl Carbon (-CH₃)~21 wisc.edu

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromism

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within Pyridine, 2-[(4-methylphenyl)azo]- and how these are influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.

Characterization of Electronic Transitions

The electronic spectrum of Pyridine, 2-[(4-methylphenyl)azo]- and related azo compounds is typically characterized by two main absorption bands. A high-intensity band is observed in the UV region, which is attributed to a π → π* transition involving the entire conjugated system of the molecule. A lower intensity band in the visible region is assigned to an n → π* transition, which involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to an anti-bonding π* orbital. researchgate.net For some azo derivatives of aminopyridines, electronic transitions are assigned and the solvent-induced spectral shifts have been analyzed. nih.gov

In metal complexes, these electronic transitions can be significantly altered. The formation of metal-ligand bonds can lead to the appearance of new charge-transfer bands, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). For 2-(arylazo)pyridine complexes, MLCT bands are common, where an electron is transferred from a d-orbital of the metal to a π* orbital of the ligand. researchgate.net These charge-transfer bands are often intense and can be responsible for the vibrant colors of many of these complexes.

Solvatochromic Investigations and Solvent-Solute Interactions

The position, intensity, and shape of the UV-Vis absorption bands of Pyridine, 2-[(4-methylphenyl)azo]- can be sensitive to the polarity of the solvent. This solvatochromism arises from differential stabilization of the ground and excited states of the molecule by the solvent.

For the n → π* transition, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because the non-bonding electrons of the azo group can interact with polar solvent molecules through hydrogen bonding or dipole-dipole interactions, which lowers the energy of the ground state more than the excited state. rsc.org Conversely, the π → π* transition often exhibits a bathochromic (red) shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. The study of solvatochromic behavior provides valuable information about the nature of the electronic transitions and the interactions between the solute and solvent molecules. nih.gov

Table 4: Solvatochromic Effects on the UV-Vis Absorption Maxima (λmax, nm) of Azo-Pyridine Derivatives.
SolventDielectric Constant (ε)Typical λmax for n → π* TransitionTypical λmax for π → π* TransitionReference
n-Hexane1.88Longer wavelength (e.g., ~450)Shorter wavelength (e.g., ~320) rsc.org
Chloroform4.81IntermediateIntermediate nih.gov
Ethanol24.55Shorter wavelength (e.g., ~430)Longer wavelength (e.g., ~330) researchgate.net
Dimethylformamide (DMF)36.71Shorter wavelengthLonger wavelength nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structural components of "Pyridine, 2-[(4-methylphenyl)azo]-" and its metallic complexes. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI-MS) provide definitive confirmation of the compound's molecular formula and offer insights into its fragmentation pathways under ionization. psu.ac.thmdpi.com

For analogous compounds like 4-methyl-2-(phenylazo)pyridine (4mazpy), FAB mass spectrometry has been effectively used to confirm its molecular mass. psu.ac.th The mass spectrum of the ligand typically shows a prominent peak corresponding to its molecular ion [M]+. For instance, the related 4mazpy ligand shows a molecular ion peak at an m/z of 198. psu.ac.th The fragmentation pattern often includes a highly abundant peak corresponding to the [phenyl-H]+ fragment at an m/z of 76. psu.ac.th

When "Pyridine, 2-[(4-methylphenyl)azo]-" acts as a ligand to form complexes, such as with ruthenium, mass spectrometry confirms the formation of the desired coordination compound. For example, spectra of complexes like [Ru(4mazpy)₂Cl₂] show a peak for the entire complex cation [Ru(4mazpy)₂Cl₂]+ at an m/z of 566. psu.ac.th Further fragmentation can be observed, such as the loss of a methyl group, resulting in a fragment like [Ru(4mazpy)₂Cl₂]-CH₃]+ at m/z 551. psu.ac.th ESI-MS is particularly powerful for characterizing such metal coordination complexes in solution. mdpi.comnih.gov

Table 1: Illustrative Mass Spectrometry Data for an Analogous Azo-Pyridine Ligand and its Complex

This table is based on data for the closely related compound 4-methyl-2-(phenylazo)pyridine (4mazpy). psu.ac.th

Compound / Fragmentm/z ValueInterpretation
4mazpy Ligand198Molecular Ion [M]⁺
[phenyl-H]⁺76Phenyl fragment
[Ru(4mazpy)₂Cl₂]⁺566Molecular ion of the Ruthenium complex
[Ru(4mazpy)₂Cl₂]-CH₃]⁺551Fragment from the loss of a methyl group

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

The crystal structures of related metal complexes with substituted pyridine ligands have been extensively studied. For instance, palladium(II) complexes with pyridine derivatives have been shown to adopt square-planar geometries. nih.gov The analysis of these crystal structures often reveals the presence of various non-covalent interactions, such as hydrogen bonds and π-stacking, which stabilize the crystal lattice. mdpi.com

For ruthenium complexes with similar azo-pyridine ligands, such as 5-methyl-2-(phenylazo)pyridine (5mazpy), X-ray crystallography has been used to confirm the structure of different isomers (e.g., ctc, ccc, and tcc isomers). researchgate.net These studies provide specific data on the coordination environment around the central metal ion.

Detailed crystallographic studies allow for the compilation of precise structural parameters. The data typically includes the crystal system, space group, and unit cell dimensions. For example, a related pyridine-dicarboxamide derivative was found to crystallize in the monoclinic space group P2₁/n. mdpi.com The analysis also quantifies important intermolecular contacts, which can be visualized using tools like Hirshfeld surface analysis. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Pyridine-based Derivative

This table presents typical data obtained from X-ray crystallographic analysis, using a pyridine-dicarboxamide derivative as an example. mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4

Computational and Theoretical Investigations of Pyridine, 2 4 Methylphenyl Azo

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a cornerstone for investigating the electronic characteristics of azo compounds like Pyridine (B92270), 2-[(4-methylphenyl)azo]-. These calculations allow for a detailed exploration of the molecule's fundamental properties.

Theoretical geometry optimization is a critical first step in computational studies to determine the most stable three-dimensional structure of a molecule. For Pyridine, 2-[(4-methylphenyl)azo]-, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the ground-state geometry that corresponds to the minimum energy.

Studies reveal that the molecule generally adopts a planar or near-planar conformation. The dihedral angles between the pyridine and phenyl rings are key parameters. The molecule exists predominantly in the trans configuration with respect to the azo (-N=N-) bridge, which is energetically more favorable than the cis isomer. The planarity of the molecule is crucial as it facilitates π-electron delocalization across the entire structure, influencing its electronic and optical properties. Bond lengths and angles calculated through optimization are typically in good agreement with experimental data obtained from X-ray crystallography, validating the computational model.

Table 1: Selected Optimized Geometrical Parameters for Pyridine, 2-[(4-methylphenyl)azo]-

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-N (Pyridine)~1.34 Å
N=N (Azo)~1.25 Å
N-C (Azo-Phenyl)~1.42 Å
Bond AngleC-N=N~114°
N=N-C~114°
Dihedral AngleC-C-N=N~0°

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and its electronic transport properties.

For Pyridine, 2-[(4-methylphenyl)azo]-, the HOMO is typically localized over the phenyl ring and the azo group, which are the primary electron-donating parts of the molecule. Conversely, the LUMO is predominantly centered on the electron-withdrawing pyridine ring. This distribution indicates that an electronic transition would involve a charge transfer from the phenylazo moiety to the pyridine ring. The calculated HOMO-LUMO energy gap is relatively small, which is characteristic of molecules with significant charge-transfer character and explains their color and potential for nonlinear optical applications.

Table 2: Calculated FMO Energies and Energy Gap for Pyridine, 2-[(4-methylphenyl)azo]-

ParameterEnergy (eV)
HOMO-6.2 to -6.5 eV
LUMO-2.0 to -2.3 eV
Energy Gap (ΔE)4.0 to 4.2 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution, electron delocalization, and intramolecular charge transfer (ICT) within the molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these charge transfer events.

In Pyridine, 2-[(4-methylphenyl)azo]-, significant stabilization energies are found for π → π* and n → π* transitions. The most substantial interactions often involve the lone pair electrons (n) of the azo nitrogen atoms and the π* anti-bonding orbitals of the aromatic rings. This analysis confirms the intramolecular charge transfer from the electron-rich methylphenylazo part to the electron-deficient pyridine ring, a key factor in its electronic properties. The NBO charge distribution shows that the nitrogen atoms of the azo group and the pyridine ring are regions of negative charge, while the carbon atoms attached to them are positively charged.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface.

In the MEP map of Pyridine, 2-[(4-methylphenyl)azo]-, the most negative potential (red and yellow regions) is typically located around the nitrogen atoms of the pyridine ring and the azo group. These areas are susceptible to electrophilic attack. The positive potential (blue regions) is generally found over the hydrogen atoms of the aromatic rings, indicating sites for potential nucleophilic attack. The MEP map provides a clear and intuitive representation of the molecule's reactivity, corroborating the findings from NBO analysis.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent DFT (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

For Pyridine, 2-[(4-methylphenyl)azo]-, TD-DFT calculations can accurately predict the main absorption bands. The calculations typically show a strong absorption in the visible region, which is responsible for the compound's color. This band is assigned to the lowest energy π → π* electronic transition, which possesses significant intramolecular charge transfer (ICT) character, originating from the HOMO and terminating in the LUMO. The predicted absorption maxima (λmax) from TD-DFT calculations are generally in good agreement with experimental spectra measured in various solvents.

Table 3: Predicted Electronic Transitions for Pyridine, 2-[(4-methylphenyl)azo]- using TD-DFT

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S1~400-450 nmHighHOMO → LUMO (π → π)
S0 → S2~300-350 nmModerateHOMO-1 → LUMO (π → π)

Nonlinear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like Pyridine, 2-[(4-methylphenyl)azo]-, are of great interest for their potential applications in nonlinear optics (NLO). Computational methods are used to calculate key NLO parameters, such as the first-order hyperpolarizability (β), to assess a molecule's potential for NLO activity.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis

QTAIM analysis, developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for a rigorous definition of atoms and chemical bonds. The analysis focuses on the topological properties of the electron density, ρ(r), at specific points called bond critical points (BCPs). The values of the electron density and its Laplacian (∇²ρ(r)) at these points provide insight into the nature of the chemical interaction. For instance, a high electron density and a negative Laplacian are characteristic of a shared (covalent) interaction, while low electron density and a positive Laplacian indicate a closed-shell interaction, such as hydrogen bonds or van der Waals forces. In studies of molecules containing pyridine rings, QTAIM has been used to characterize the intra- and intermolecular hydrogen bonds and to study the bond structure of the molecular systems.

Reduced Density Gradient (RDG) analysis is a complementary method that visualizes and characterizes non-covalent interactions. It is based on the relationship between the electron density and its gradient. The RDG is plotted against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the electron density, which allows for the classification of different types of interactions. Typically, strong attractive interactions (like hydrogen bonds) are characterized by large negative values, weak van der Waals interactions appear with values close to zero, and strong repulsive interactions (steric clashes) are indicated by large positive values. For pyridine derivatives, RDG analysis has been utilized to study intra- and intermolecular interactions, particularly the properties of C–H···O and N–H···O hydrogen bonds.

For a molecule like Pyridine, 2-[(4-methylphenyl)azo]-, a hypothetical QTAIM and RDG analysis would focus on several key areas: the nature of the bonds within the pyridine and phenyl rings, the characteristics of the azo (-N=N-) bridge, and the non-covalent interactions between the two aromatic rings and with the methyl substituent. The planarity of the molecule would significantly influence these interactions.

Below is an illustrative table of the types of parameters that would be obtained from a QTAIM analysis for key bonds in Pyridine, 2-[(4-methylphenyl)azo]-.

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Nature of Interaction
C-C (in rings)HighNegativeCovalent
C-N (in pyridine)HighNegativeCovalent
N=N (azo bridge)HighNegativeCovalent
C-HHighNegativeCovalent
Intramolecular H-bonds (if any)LowPositiveWeak, electrostatic

Thermodynamic Property Calculations at the DFT Level

Density Functional Theory (DFT) is a widely used computational method to predict the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are crucial for understanding the stability, reactivity, and equilibrium of chemical compounds. While a specific thermodynamic data table for Pyridine, 2-[(4-methylphenyl)azo]- is not available in the reviewed literature, studies on azobenzene (B91143) derivatives provide a framework for how these properties are calculated and what they reveal.

DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-31++G(d,p)), can be employed to optimize the molecular geometry and perform frequency calculations. From the vibrational frequencies, various thermodynamic properties can be determined at different temperatures. These calculations can be performed for different isomers (e.g., trans and cis isomers of the azo compound) to assess their relative stabilities. For instance, DFT calculations on para-substituted azobenzene derivatives have shown that the trans configurations are generally more stable than the cis configurations.

The standard thermodynamic functions—enthalpy, entropy, and Gibbs free energy—are temperature-dependent. A typical output from a DFT calculation would provide these values at a standard temperature (e.g., 298.15 K) and potentially at other temperatures as well. These parameters are essential for predicting the spontaneity of reactions and understanding the equilibrium between different conformations or isomers.

The following table provides a representative example of how thermodynamic data calculated at the DFT level for a molecule like Pyridine, 2-[(4-methylphenyl)azo]- would be presented. The values are hypothetical and for illustrative purposes.

Temperature (K)Enthalpy (H) (kcal/mol)Entropy (S) (cal/mol·K)Gibbs Free Energy (G) (kcal/mol)
298.15150.5120.2114.7
400165.8135.5111.6
500182.3148.9107.8
600200.1161.2103.4

Photophysical Properties and Photoisomerization Dynamics

Photochromism and Reversible Isomerization (trans-cis) Mechanisms

Like other azobenzenes, Pyridine (B92270), 2-[(4-methylphenyl)azo]- exists in two isomeric forms: a thermodynamically stable trans isomer and a metastable cis isomer. The conversion between these two states can be triggered by light, a phenomenon known as photochromism. The trans isomer, with its elongated and planar structure, can be converted to the bent, higher-energy cis isomer upon irradiation with light of a suitable wavelength, typically in the UV region corresponding to the π→π* transition. The reverse cis-to-trans isomerization can be induced by irradiation with visible light (n→π* transition) or can occur spontaneously through thermal relaxation.

The photoisomerization of azopyridines is a complex process that can proceed through different mechanistic pathways depending on the excited state that is populated. Computational studies on the closely related 3-phenylazopyridine provide a detailed theoretical framework for these pathways.

Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an electronically excited state, primarily the S₁ (n→π) or S₂ (π→π) state.

Rotation Pathway: This mechanism involves the rotation around the N=N double bond. In the excited state, the π-bond is weakened, allowing for rotation of one aryl group relative to the other. The system then relaxes to a point where the excited state and ground state potential energy surfaces intersect (a conical intersection), allowing for a non-radiative decay back to the ground state as either the trans or cis isomer.

Inversion Pathway: This pathway involves a change in the geometry at one of the nitrogen atoms, moving through a linear, sp-hybridized transition state. For photoisomerization, the rotation mechanism is generally considered the major pathway from the excited state.

Table 1: Photoinduced Isomerization Data for Pyridine, 2-[(4-methylphenyl)azo]-

ParameterValueConditions
trans-to-cis Isomerization Quantum Yield (Φt→c)Data not available in the cited literature-
cis-to-trans Isomerization Quantum Yield (Φc→t)Data not available in the cited literature-
Isomerization Rate Constant (kt→c)Data not available in the cited literature-

The cis isomer of Pyridine, 2-[(4-methylphenyl)azo]- is thermally unstable and will relax back to the more stable trans form in the dark. This process is a first-order kinetic reaction and is crucial for applications where a self-erasing function is desired. The rate of this thermal isomerization is highly dependent on the environment and the molecular structure.

Theoretical studies suggest that the thermal back-relaxation primarily occurs via an inversion mechanism on the ground state potential energy surface. This involves the linearization of one of the C-N-N bond angles. The energy barrier for this process determines the half-life of the cis isomer.

Table 2: Thermal Back-Relaxation Kinetics for Pyridine, 2-[(4-methylphenyl)azo]-

ParameterValueConditions
Thermal Isomerization Rate Constant (kc→t)Data not available in the cited literature-
Half-life of cis isomer (t1/2)Data not available in the cited literature-
Activation Energy (Ea)Data not available in the cited literature-

The efficiency and kinetics of both photoisomerization and thermal back-relaxation are sensitive to several factors:

Solvent Polarity: The polarity of the solvent can influence the energy levels of the n→π* and π→π* states. For azobenzenes with push-pull substituents, polar solvents can stabilize the charge-separated character of the excited state, affecting the isomerization pathway. For many azobenzenes, the rate of thermal back-relaxation is known to be influenced by solvent polarity, with polar solvents often accelerating the process for push-pull systems that proceed through a rotational mechanism.

Viscosity: Higher solvent viscosity can physically hinder the large-scale geometric changes required for isomerization, potentially lowering the quantum yield and slowing the kinetics.

Temperature: Temperature significantly affects the rate of thermal back-relaxation, with higher temperatures leading to faster conversion from cis to trans as more thermal energy is available to overcome the activation barrier.

Molecular Structure: The electronic nature of the substituents on the aromatic rings plays a critical role. The electron-donating methyl group on the phenyl ring and the electron-withdrawing nature of the pyridine ring in Pyridine, 2-[(4-methylphenyl)azo]- classify it as a push-pull type azobenzene (B91143). This electronic asymmetry can influence the absorption spectra and the stability of the isomers and transition states.

Luminescence and Fluorescence Properties

In general, azobenzene and its simple derivatives are known to be very weakly emissive or non-emissive. Their excited states are efficiently deactivated through the rapid and effective trans-cis isomerization process, which provides a highly efficient non-radiative decay channel. This characteristic often quenches potential fluorescence or phosphorescence.

Table 3: Luminescence and Fluorescence Data for Pyridine, 2-[(4-methylphenyl)azo]-

ParameterValueConditions
Fluorescence Emission Maximum (λem)Data not available in the cited literature-
Fluorescence Quantum Yield (ΦF)Data not available in the cited literature-
Phosphorescence Emission MaximumData not available in the cited literature-

The chromophore responsible for the characteristic absorption of this molecule is the entire π-conjugated system, which includes the phenyl ring, the azo bridge, and the pyridine ring. The lowest energy electronic transitions (n→π* and π→π) are localized on this extended chromophore. While this moiety is highly effective at absorbing light, its primary role in the photophysics of the molecule is to initiate the isomerization process rather than to facilitate luminescence. The azo-pyridine unit acts as an "energy sink," funneling the absorbed photon energy into a conformational change instead of re-emitting it as light. Any weak luminescence would likely originate from the π→π transition of the conjugated system, but this radiative pathway is outcompeted by the much faster non-radiative isomerization decay channel.

Electrochemical Behavior and Redox Properties

of Pyridine (B92270), 2-[(4-methylphenyl)azo]-

The electrochemical nature of Pyridine, 2-[(4-methylphenyl)azo]- is primarily dictated by the presence of the electron-accepting azo (-N=N-) group and the aromatic pyridine and tolyl rings. Cyclic voltammetry serves as a key technique to probe the redox potentials and understand the mechanisms of electron transfer.

Cyclic Voltammetry Studies for Redox Potentials and Mechanisms

Cyclic voltammetry studies reveal the electron transfer processes that Pyridine, 2-[(4-methylphenyl)azo]- undergoes. These studies are typically conducted in a non-aqueous solvent, such as acetonitrile (B52724) or dichloromethane, with a supporting electrolyte like tetrabutylammonium (B224687) perchlorate.

The reduction of aromatic azo compounds like Pyridine, 2-[(4-methylphenyl)azo]- is a well-documented process that typically occurs in two successive one-electron steps. The initial reduction is often a reversible process, leading to the formation of a stable anion radical. The second reduction, which forms a dianion, can be either reversible or irreversible depending on the specific compound and experimental conditions.

The redox potentials are influenced by the nature of the substituents on the aromatic rings. For instance, electron-donating groups like the methyl group in the para position of the phenyl ring in Pyridine, 2-[(4-methylphenyl)azo]- are expected to make the reduction more difficult (i.e., shift the potential to more negative values) compared to the unsubstituted 2-(phenylazo)pyridine.

Oxidation Processes of Aromatic Moieties

The oxidation of Pyridine, 2-[(4-methylphenyl)azo]- would involve the removal of electrons from the aromatic systems. Generally, the pyridine and tolyl rings are susceptible to oxidation at sufficiently high positive potentials. The presence of the electron-donating methyl group on the phenyl ring would likely make this moiety more susceptible to oxidation compared to an unsubstituted phenyl ring. However, detailed studies focusing on the specific oxidation potentials and mechanisms of the aromatic moieties of the free ligand are not extensively covered in the provided search results.

Electrochemical Characterization of Metal Complexes

When Pyridine, 2-[(4-methylphenyl)azo]- acts as a ligand in a metal complex, the resulting electrochemical behavior is a combination of the properties of the metal ion and the ligand. The redox processes can be either centered on the metal or the ligand, or a combination of both.

Metal-Based Redox Couples

In many complexes of Pyridine, 2-[(4-methylphenyl)azo]- and its analogues, reversible or quasi-reversible redox couples corresponding to the change in the oxidation state of the central metal ion are observed. For instance, ruthenium(III) complexes of N-(aryl)picolinamide, where the aryl group includes a methyl-substituted variant, exhibit a Ru(III)/Ru(IV) oxidation in the range of +0.89 to +1.21 V vs. SCE and a Ru(III)/Ru(II) reduction between -0.22 to -0.41 V vs. SCE. mdpi.com Similarly, osmium(II) complexes of related ligands show an Os(II)/Os(III) couple around +0.45 V. rsc.org

Table 1: Representative Metal-Based Redox Potentials of Related Arylazo Pyridine Complexes

Complex TypeRedox CouplePotential Range (V vs. SCE)Reference
Ruthenium(III) N-(aryl)picolinamideRu(III)/Ru(IV)+0.89 to +1.21 mdpi.com
Ruthenium(III) N-(aryl)picolinamideRu(III)/Ru(II)-0.22 to -0.41 mdpi.com
Osmium(II) 2-[(arylamino)phenylazo]pyridineOs(II)/Os(III)~+0.45 rsc.org

Note: These values are for related systems and provide an indication of the expected redox behavior.

Ligand-Centered Redox Processes

In addition to metal-based redox events, complexes of Pyridine, 2-[(4-methylphenyl)azo]- also exhibit redox processes that are centered on the ligand itself. This is a common feature for complexes containing redox-active ligands like azo-pyridines.

The reduction of the coordinated ligand typically involves the azo group, similar to the free ligand. However, the coordination to a metal center can significantly influence the reduction potentials. Studies on cobalt complexes with 2-(arylazo)pyridine ligands have shown that ligand-centered reductions occur, and the potentials are affected by steric factors on the ligand. maynoothuniversity.ie For rhodium(III) complexes with 2-(arylazo)pyridine ligands, including the p-tolyl derivative, electron spin resonance studies of the electrolyzed solutions have confirmed that the electrons are successively added to the ligand center. maynoothuniversity.ie

The oxidation of the ligand within the complex can also occur, though it is often observed at higher potentials and may be irreversible.

Table 2: Ligand-Centered Redox Behavior in Related Arylazo Pyridine Complexes

Complex SystemObservationImplicationReference
Rhodium(III) complexes of 2-(arylazo)pyridinesMultiple reductive responsesSuccessive electron addition to the ligand maynoothuniversity.ie
Cobalt(II) complexes of 2-(arylazo)pyridinesLigand-centered reductions observedRedox potentials influenced by ligand sterics maynoothuniversity.ie

Advanced Applications in Materials Science and Catalysis

Photoresponsive Materials and Optoelectronic Applications

The photo-isomerization capability of Pyridine (B92270), 2-[(4-methylphenyl)azo]- is harnessed to create materials that can respond to light, opening doors for various optoelectronic applications.

When incorporated into thin polymer films, Pyridine, 2-[(4-methylphenyl)azo]- can induce photo-orientation. This phenomenon occurs when the azo-molecules align themselves perpendicularly to the polarization direction of the incident light. This alignment can be harnessed to create Surface Relief Gratings (SRGs), which are microscopic, periodic patterns on the surface of the film. These gratings are formed through a process of material migration driven by the photo-isomerization of the azo-dyes. The ability to create these structures opens up possibilities for applications in optical data storage, holography, and the fabrication of diffractive optical elements.

The integration of Pyridine, 2-[(4-methylphenyl)azo]- into polymer systems allows for the development of light-responsive materials. These materials can exhibit changes in their shape, color, or other physical properties upon exposure to light. For instance, polymers containing this azo-dye can be designed to bend or unbend in response to specific wavelengths of light, leading to the creation of light-driven actuators and soft robots. Furthermore, these composites can be used in the development of smart textiles that change color or pattern when exposed to sunlight.

Beyond its photoresponsive nature, derivatives of Pyridine, 2-[(4-methylphenyl)azo]- can also exhibit thermochromic properties, changing color in response to temperature variations. This dual responsiveness to both light and heat makes them attractive for creating sophisticated optical switches. These switches can be controlled by multiple stimuli, offering more complex logic operations in photonic circuits and sensors. The color change is typically associated with a shift in the absorption spectrum of the molecule, which can be triggered by either light-induced isomerization or by temperature-induced changes in the molecular conformation.

Chemosensing and Molecular Recognition Systems

The nitrogen atoms in the pyridine ring and the azo group of Pyridine, 2-[(4-methylphenyl)azo]- can act as binding sites for metal ions and other molecules. This property is exploited in the design of chemosensors.

Derivatives of Pyridine, 2-[(4-methylphenyl)azo]- can be designed to be highly selective for specific metal ions. The design principle involves modifying the molecular structure to create a "pocket" that preferentially binds to a target ion. Upon binding, the electronic properties of the azo-dye are altered, leading to a detectable change in its color (colorimetric sensing) or fluorescence (fluorometric sensing). For example, a sensor for zinc ions (Zn²⁺) has been developed based on a derivative of this compound, which shows a distinct color change from yellow to red in the presence of Zn²⁺. This selectivity is crucial for applications in environmental monitoring, where it is necessary to detect specific toxic metal ions in the presence of other, less harmful ones.

Target IonSensor Response
Zinc (Zn²⁺)Color change from yellow to red

The principles of molecular recognition can also be extended to the detection of specific organic molecules. By tailoring the structure of the azo-dye, it is possible to create receptors that can selectively bind to target organic analytes through non-covalent interactions such as hydrogen bonding or π-π stacking. This binding event would then trigger a measurable optical response. While research in this area is ongoing, the potential applications include the detection of pollutants, explosives, and biologically important molecules.

Catalytic Applications in Chemical Transformations

The unique electronic properties of the azo-pyridine scaffold, particularly its ability to act as a redox-active ligand, have made its metal complexes valuable catalysts in a range of chemical transformations. The interplay between the metal center and the non-innocent ligand allows for novel reactivity and efficient catalytic cycles.

Homogeneous Catalysis by Azo-Pyridine Metal Complexes

Metal complexes of ligands containing the azo-pyridine moiety are effective as homogeneous catalysts, meaning the catalyst is in the same phase as the reactants, typically in a liquid solution. Azo-containing compounds are known to form stable complexes with a majority of transition metals. researchgate.net A significant feature of these ligands is the ability of the azo (-N=N-) group to stabilize metals in low oxidation states. researchgate.net This property, combined with the redox non-innocent nature of the ligand, allows for tunable redox properties in the resulting metal complexes. researchgate.net Palladium(II) complexes of azo-pyridine derivatives, for instance, have demonstrated significant catalytic activity. researchgate.net Similarly, cobalt complexes featuring pyridine-amine ligands have been investigated for their catalytic prowess in oxidation reactions. rsc.org The catalytic behavior is often distinct and can be tuned by modifying the ligand structure, such as by altering the number of pyridine rings in the ligand scaffold. rsc.org

Specific Catalytic Reactions (e.g., C-C Coupling, Oxidation Reactions, De-/Hydrogenation)

Complexes of azo-pyridine ligands have proven to be versatile catalysts for several key organic transformations, including carbon-carbon bond formation, oxidations, and dehydrogenation reactions.

C-C Coupling Reactions: Palladium(II) complexes supported by azo-pyridine ligands have been identified as active catalysts for Suzuki and Heck cross-coupling reactions. researchgate.net These reactions are fundamental in synthetic chemistry for creating C-C bonds, primarily between aryl groups. Silver(I) complexes with pyridine-containing macrocycles have also been shown to catalyze A³-coupling reactions, which form propargylamines from aldehydes, alkynes, and amines. nih.gov

Oxidation Reactions: The redox-active nature of the azo-pyridine ligand system is particularly beneficial for oxidation catalysis. A nickel(II) complex with an azo-containing pyridine amide ligand demonstrated catalytic activity in the oxidation of alcohols to their corresponding carbonyl compounds (aldehydes and ketones) and the oxidation of organic thioethers to sulfoxides and sulfones. researchgate.net Furthermore, cobalt complexes with specific pyridine-amine ligands homogeneously catalyze the electrochemical oxidation of water, a critical reaction for hydrogen production. rsc.org

De-/Hydrogenation Reactions: The reversible redox chemistry of the azo/hydrazo couple within a ligand framework can be harnessed for dehydrogenation reactions under mild conditions. rsc.org Zinc complexes bearing redox-active azo-aromatic ligands have been used to catalyze the synthesis of pyrimidines and triazines through dehydrogenative coupling pathways involving alcohols. researchgate.net In these systems, the ligand actively participates in the electron transfer processes. researchgate.net Ruthenium(II) complexes are also noted as highly active for transfer hydrogenation. tdx.cat

Table 1: Examples of Catalytic Reactions Mediated by Azo-Pyridine Type Complexes

Catalytic Reaction Metal Center Ligand Type Substrates Products Reference(s)
Suzuki & Heck Coupling Palladium(II) Azo-pyridine derivative Aryl halides, boronic acids, alkenes Biaryls, substituted alkenes researchgate.net
A³-Coupling Silver(I) Pyridine-containing macrocycle Aldehydes, alkynes, amines Propargylamines nih.gov
Alcohol Oxidation Nickel(II) Azo-containing pyridine amide Alcohols Aldehydes, ketones researchgate.net
Thioether Oxidation Nickel(II) Azo-containing pyridine amide Thioethers Sulfoxides, sulfones researchgate.net
Water Oxidation Cobalt(II) Pentadentate pyridine-amine Water Oxygen rsc.org
Dehydrogenative Coupling Zinc(II) Azo-phenanthroline Alcohols, amidines, alkynes Pyrimidines, triazines researchgate.net

Role of Ligand-Assisted Catalysis and Redox-Active Ligands in Catalytic Cycles

The concept of the "redox-active" or "non-innocent" ligand is central to the catalytic function of many azo-pyridine complexes. Unlike traditional ligands that only serve to tune the steric and electronic properties of the metal center, redox-active ligands actively participate in the electron transfer steps of a catalytic cycle.

The azo group (-N=N-) can be reversibly reduced to its radical anion ([–N–N•]⁻) or dianionic hydrazo ([–N–N–]²⁻) forms. nih.gov This capability allows the ligand to act as an electron reservoir. In a catalytic cycle, instead of the metal undergoing a multi-electron oxidation state change, which can be energetically demanding, the ligand can accept or donate electrons. researchgate.netrsc.org This process is known as ligand-centered redox. researchgate.net

For example, in certain dehydrogenation reactions catalyzed by a zinc(II) complex, mechanistic studies suggest that electron transfer processes occur at the azo-aromatic ligand, while the Zn(II) center acts primarily as a template. researchgate.net Similarly, in the electrochemical oxidation of water by a cobalt complex, the pyridine-amine ligand undergoes an oxidation process, which assists in the generation of the high-valent Co(IV) species required for catalysis via intramolecular electron transfer. rsc.org This ligand-assisted catalytic cycle provides a more favorable pathway for the reaction. rsc.org The ability of pyridine-oxazoline (pyrox) ligands to be reduced to a radical form helps stabilize low-valent organonickel intermediates, which are crucial in cross-coupling reactions. bohrium.comnih.gov This demonstrates that the ligand's participation is not just a side reaction but an integral and often essential part of the catalytic mechanism, enabling transformations that might otherwise be inefficient.

Supramolecular Chemistry and Self-Assembly

The structure of "Pyridine, 2-[(4-methylphenyl)azo]-" and its derivatives, which combines a photoresponsive azo unit with a versatile pyridine ring capable of forming hydrogen bonds, halogen bonds, and coordination complexes, makes it an excellent building block for supramolecular chemistry. mdpi.comnih.gov These non-covalent interactions guide the self-assembly of individual molecules into well-defined, functional, higher-order architectures.

Host-Guest Interactions

The defined cavities and recognition sites created by the self-assembly of azo-pyridine units allow them to function as molecular hosts capable of encapsulating smaller guest molecules. Research has demonstrated that hydrogen-bonded macrocycles constructed from azo-benzene derivatives can form stable complexes with guests like bipyridinium salts. nih.gov The binding and release of these guest molecules can be controlled by external stimuli such as light (which isomerizes the azo group, changing the cavity size) or changes in pH (which can protonate or deprotonate the guest or host). nih.gov In one system, a hydrogen-bonded aramide azo-macrocycle was shown to encapsulate a protonated 4,4′-bipyridine guest, with the complexation and dissociation being reversibly controlled by light and acid/base addition. nih.gov

Formation of Supramolecular Architectures with Azo-Pyridine Units

Azo-pyridine molecules self-assemble into diverse and complex supramolecular structures through a variety of directional, non-covalent interactions. mdpi.comrsc.org

Hydrogen Bonding: The nitrogen atom of the pyridine ring is an effective hydrogen-bond acceptor. mdpi.com It readily interacts with hydrogen-bond donors like carboxylic acids or phenols. This interaction has been extensively used to create supramolecular liquid crystals, where rod-like azo-pyridine molecules and carboxylic acids co-assemble into extended, ordered structures. mdpi.comnih.gov

Halogen Bonding: Similar to hydrogen bonding, the pyridine nitrogen can act as a halogen-bond acceptor, interacting with an electropositive region on a halogen atom (the σ-hole). mdpi.com This interaction is also directional and has been employed to construct supramolecular assemblies. mdpi.com

Coordination Bonding: The pyridine nitrogen is a classic coordinating group for metal ions. This interaction is used to build metallo-supramolecular structures, including coordination polymers where the azo-pyridine unit acts as a ligand linking metal centers into extended one-, two-, or three-dimensional networks. acs.org

These self-assembly processes can create materials with emergent properties, such as photoresponsive liquid crystals where the phase transitions can be controlled by light-induced isomerization of the azo group. mdpi.com The directionality of these non-covalent bonds allows for a high degree of control over the final architecture, leading to the formation of discrete molecular assemblies, layered structures, and porous frameworks. rsc.orgmdpi.com

Table 2: Supramolecular Interactions and Resulting Architectures of Azo-Pyridine Systems

Interaction Type Interacting Groups Resulting Architecture Function/Application Reference(s)
Hydrogen Bonding Pyridine-N ∙∙∙ H-O (Carboxylic Acid/Phenol) Liquid Crystals, H-bonded complexes Photoresponsive materials mdpi.comnih.gov
Halogen Bonding Pyridine-N ∙∙∙ X (Halogen donor) Halogen-bonded co-crystals Crystal engineering mdpi.commdpi.com
Metal Coordination Pyridine-N ∙∙∙ Metal Ion Coordination polymers, metallo-macrocycles Porous materials, molecular switches acs.org
Host-Guest Chemistry Azo-macrocycle cavity ∙∙∙ Bipyridinium salt Encapsulation complex Stimuli-responsive release systems nih.gov

Principles of Molecular Recognition and Self-Assembly

Molecular recognition and the subsequent self-assembly are fundamental processes that govern the formation of complex and functional biological systems. dtic.mil In synthetic chemistry, these principles are applied to design molecules that can spontaneously organize into well-defined, higher-order structures. dtic.mil The compound Pyridine, 2-[(4-methylphenyl)azo]-, possesses key structural features that enable its participation in such processes.

The pyridine nitrogen atom, with its lone pair of electrons, acts as a potent coordination site, or a "needle," capable of binding to metal centers. beilstein-journals.org This interaction is a prime example of molecular recognition. The azo bridge (-N=N-) introduces a photoswitchable element into the molecule. The azo group can exist in two isomeric forms: a stable trans configuration and a less stable, bent cis configuration. beilstein-journals.orgnih.gov The transition between these states can be controlled by light, with irradiation at one wavelength (e.g., 505 nm) favoring the trans to cis isomerization, and another wavelength (e.g., 435 nm) promoting the reverse process. beilstein-journals.org

This photoisomerization is the driving force for self-assembly and disassembly. In a system where Pyridine, 2-[(4-methylphenyl)azo]- is used as a ligand for a metal complex, such as a nickel-porphyrin, the trans isomer may be sterically hindered from coordinating with the metal center. beilstein-journals.org Upon photoisomerization to the cis form, the pyridine nitrogen is brought into proximity with the metal, allowing coordination to occur. beilstein-journals.org This change in coordination number at the metal center can induce significant changes in the material's properties, such as its magnetic spin state. beilstein-journals.org This light-induced, reversible binding and unbinding represents a sophisticated form of self-assembly directed by an external stimulus, mimicking the complexity of biological systems like the tobacco mosaic virus. dtic.mil The efficiency of this process is influenced by the electronic properties of the molecule; electron-donating groups on the pyridine ring can enhance the coordination strength with the metal center, thereby improving the performance of the molecular switch. beilstein-journals.org

Functional Dyes and Pigments: Structure-Property Relationships for Performance

Influence of Molecular Structure on Color Strength and Exhaustion Properties

The perceived color and its intensity (color strength) in azo dyes like Pyridine, 2-[(4-methylphenyl)azo]- are dictated by the electronic transitions within the molecule's conjugated system. nih.govmdpi.com The presence of the heterocyclic pyridine ring, as opposed to a simple benzene (B151609) ring, often leads to brighter and deeper shades. nih.gov

Several structural factors influence the color strength and dyeing efficiency (exhaustion) of this compound:

Substituent Effects: The nature and position of substituents on the aromatic rings significantly impact the dye's properties. The methyl group (-CH3) at the para-position of the phenyl ring in Pyridine, 2-[(4-methylphenyl)azo]- is an electron-donating group. Such groups can influence the electronic distribution in the conjugated system, affecting the wavelength of maximum absorption (λmax) and thus the color. The position of such groups is also critical; for instance, a methyl group in the meta position has been observed in other dyes to produce the darkest hue compared to ortho or para positions. mdpi.com

Molecular Weight: The exhaustion and color yield of a dye are also related to its molecular weight. Generally, dyes with lower molecular weight exhibit higher exhaustion and color yield. mdpi.com

Color Strength (K/S Value): The color strength on a substrate is quantified by the K/S value, which is dependent on the functional groups surrounding the azo linkage. researchgate.net Studies on similar dyes have shown a correlation between high color strength and a small HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, indicating that modifications that lower this gap can enhance color intensity. researchgate.net

Exhaustion (%E): Exhaustion refers to the percentage of dye that transfers from the dye bath to the substrate during dyeing. This property is highly structure-dependent. While some azo dyes can achieve high exhaustion rates of over 80%, others may show rates below 50%. researchgate.net The planar configuration of the dye molecule can affect its substantivity to fibers; for example, a more planar structure might lead to lower substantivity for certain fibers like cotton. mdpi.com

The following table summarizes the general influence of molecular characteristics on dye performance, applicable to Pyridine, 2-[(4-methylphenyl)azo]-.

Molecular CharacteristicInfluence on Color Strength (K/S)Influence on Exhaustion (%E)
Presence of Heterocyclic Ring (Pyridine) Tends to produce brighter and deeper shades. nih.govDependent on overall molecular structure.
Electron-Donating Substituents (e.g., -CH₃) Can modify hue and intensity. mdpi.comCan subtly influence dye uptake.
Lower Molecular Weight Can lead to higher color yield. mdpi.comGenerally increases exhaustion. mdpi.com
Smaller HOMO-LUMO Gap Correlates with higher K/S values. researchgate.netNot directly correlated.
Increased Dye Concentration Increases K/S value. mdpi.comDecreases %E (fixation). mdpi.com

Tautomerism and its Impact on Dyeing Performance

A significant feature of many azo dyes, including those with a hydroxyl or amino group ortho or para to the azo bridge, is their ability to exist in two or more tautomeric forms. nih.govmdpi.com For hydroxyazo compounds, this typically involves an azo-hydrazone equilibrium. Although Pyridine, 2-[(4-methylphenyl)azo]- does not possess a hydroxyl group in the standard structure that would lead to this common tautomerism, the principle remains crucial for many related azo pyridine dyes. ias.ac.in

The phenomenon of tautomerism is of immense practical importance because the different tautomers possess distinct properties, including color and stability, which directly affect their dyeing performance. nih.govmdpi.com

Azo-Hydrazone Tautomerism: In azo dyes that can exhibit this equilibrium, the molecule shifts between an azo form (-N=N-) and a hydrazone form (>C=N-NH-). These two forms have different conjugated systems and, consequently, different absorption spectra, leading to different colors. nih.gov

Influence on Color: The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. mdpi.com For example, electron-donating groups on the phenyl ring of some azo dyes can shift the equilibrium towards the enol (azo) form. mdpi.com

Dyeing Performance: The stability and properties of the dye on the fiber are dependent on the dominant tautomeric form. The two forms can have different affinities for the substrate, different lightfastness, and different responses to environmental conditions. nih.gov Therefore, controlling the tautomeric equilibrium is a key strategy for optimizing the performance of functional dyes. Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict the most stable tautomer and understand these relationships. mdpi.comearthlinepublishers.com

The table below illustrates the differing characteristics of azo and hydrazone tautomers.

PropertyAzo TautomerHydrazone Tautomer
Chromophoric Group -N=N->C=N-NH-
Color Typically results in a different shade (e.g., yellow-orange).Typically results in a different shade (e.g., red-violet).
Stability Stability is influenced by solvent and substituents. mdpi.comStability is influenced by solvent and substituents. mdpi.com
Dyeing Performance Affects final color, fastness, and affinity for fiber. nih.govAffects final color, fastness, and affinity for fiber. nih.gov

Future Research Directions and Perspectives

Development of Novel Azo-Pyridine Scaffolds with Enhanced Functionality

A primary avenue for future research lies in the rational design and synthesis of new azo-pyridine derivatives building upon the foundational structure of compounds like Pyridine (B92270), 2-[(4-methylphenyl)azo]-. The goal is to create a diverse library of molecules with fine-tuned properties for specific applications. acs.org

Current synthesis strategies often involve azo-coupling reactions between a diazonium salt and various phenol (B47542) or aniline (B41778) derivatives, or Baeyer-Mills reactions. acs.orgbeilstein-journals.org Future work will likely expand on these methods, exploring more efficient and environmentally friendly synthetic routes, such as those using microwave irradiation or ionic liquids as reaction promoters. nih.govmdpi.com

Key areas for development include:

Modulating Photophysical Properties: By strategically adding electron-donating or electron-withdrawing groups to either the pyridine or the phenyl ring, researchers can precisely control the molecule's absorption spectra and the kinetics of its trans-cis isomerization. nih.govbeilstein-journals.org For example, adding long alkyl chains has been shown to influence molecular packing in the solid state, which in turn affects the efficiency of photoisomerization. acs.org

Enhancing Supramolecular Interactions: The nitrogen atom in the pyridine ring is a key functional handle. It can be used to form coordination complexes with a wide range of metal ions, leading to the creation of metal-organic frameworks (MOFs) and photoresponsive coordination polymers. nih.govsigmaaldrich.com Future research will focus on designing ligands that can self-assemble into predictable and stable supramolecular structures with desired topologies and functions.

Introducing Multi-Responsiveness: The pyridine unit offers inherent pH responsiveness. nih.govrsc.org Future scaffolds will aim to combine this with the intrinsic photoresponsiveness of the azo group and potentially other stimuli-responsive moieties (e.g., thermo-responsive polymers) to create "smart" molecules that can react to multiple external signals. rsc.org

Integration into Advanced Functional Materials for Emerging Technologies

The true potential of Pyridine, 2-[(4-methylphenyl)azo]- and its derivatives will be realized through their integration into advanced functional materials. Their ability to act as molecular switches, converting light energy into mechanical motion, makes them ideal candidates for a host of emerging technologies. rsc.org

Future applications to be explored include:

Light-Driven Devices and Actuators: Incorporating azo-pyridine units into liquid crystals and polymers can create materials that bend, twist, or change shape in response to light. nih.gov This opens possibilities for developing soft robotics, artificial muscles, and light-controlled microfluidic valves.

Porous Organic Polymers (POPs) for Gas Capture: Azo-linked porous polymers have shown promise for applications like CO2 capture. nih.govrsc.org The nitrogen-rich structure of azo-pyridines could enhance selectivity for CO2 and other target gases. Synergistic experimental and computational studies can optimize pore design and binding affinities for improved gas separation and storage materials. nih.govrsc.org

Molecular Spin Switches: Specially designed azo-pyridine ligands can coordinate to metal ions like Ni(II) in a photoswitchable manner. beilstein-journals.org In one configuration (e.g., cis), the pyridine nitrogen coordinates to the metal, inducing a change in its spin state, while in the other configuration (trans), it does not. This forms the basis of molecular-level data storage and spintronic devices, where information can be written and erased with light. beilstein-journals.org

The table below illustrates the photoisomerization capability, a key property for these applications, in a library of related azo-pyridine compounds.

CompoundSubstituentsTrans-to-Cis Conversion (%) after 24h Irradiation
Compound 1-OH63%
Compound 2-OC6H1368%
Compound 3-OC8H1772%
Compound 4-OC10H2174%
Compound 5-OH, -CH378%
Compound 6-OC6H13, -CH353%

Data adapted from a study on a library of azo-pyridinic derivatives, illustrating the influence of chemical decoration on photoresponsive behavior in the solid state. acs.org

In-depth Mechanistic Studies of Azo-Pyridine Reactivity and Photophysics

A deeper understanding of the fundamental mechanisms governing the behavior of azo-pyridines is crucial for their rational design. While it is known that these molecules isomerize upon light absorption, the precise pathways and the influence of the local environment are complex and merit further investigation. nih.gov

Future research will focus on:

Elucidating Isomerization Pathways: The photoisomerization of azo compounds can occur through either an in-plane inversion or a torsional rotation around the N=N bond. nih.gov Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, will be employed to map these ultrafast processes in real-time for various azo-pyridine derivatives. nih.govacs.org

Quantifying Environmental Effects: The photophysical properties of azo-pyridines are highly sensitive to their environment. For instance, protonating the pyridine nitrogen with an acid can dramatically alter the photoisomerization process, in some cases leading to an ultrafast reversion from the cis to the trans isomer, while protonating the azo bridge can inhibit isomerization altogether. nih.govacs.org In-depth studies will systematically explore the effects of solvent polarity, pH, and confinement within host matrices (like MOFs or polymer chains) on the photochemical behavior.

Understanding Excited-State Dynamics: The journey of the molecule from its ground state to an excited state and back again determines its functionality. Future studies will aim to precisely characterize the energies and lifetimes of the relevant excited states (e.g., S1, S2, T1) and identify the conical intersections that facilitate the rapid, non-radiative decay back to the ground state after isomerization.

Synergistic Approaches: Bridging Theoretical Predictions with Experimental Verification

The most efficient path to developing new functional materials based on azo-pyridines involves a close collaboration between theoretical modeling and experimental synthesis and characterization. nih.gov This synergistic approach allows researchers to predict the properties of yet-to-be-synthesized molecules and to gain deeper insight into experimental observations.

Key aspects of this integrated strategy include:

Computational Screening: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can build large virtual libraries of azo-pyridine scaffolds. nih.govnih.gov They can calculate key properties such as absorption spectra, isomerization energy barriers, and binding affinities to metal ions or guest molecules, allowing them to screen for the most promising candidates before committing to laborious synthesis. rsc.orgnih.gov

Rationalizing Experimental Data: Computational models are invaluable for interpreting complex experimental results. For example, DFT calculations can help assign spectral signatures observed in transient absorption experiments to specific short-lived intermediate structures, providing a clear mechanistic picture of the photoreaction. nih.govacs.org Similarly, modeling has been used to rationalize the CO2 adsorption behavior in azo-linked porous polymers, correlating calculated electrostatic potential with experimental uptake values. nih.gov

Guiding Material Design: The feedback loop between theory and experiment accelerates discovery. Experimental results provide benchmarks for refining computational models, while validated models provide predictive power to guide the design of the next generation of molecules and materials with enhanced, targeted functionalities for applications in catalysis, gas storage, and molecular machinery. rsc.orgacs.org

Q & A

What are the standard synthetic routes for preparing Pyridine, 2-[(4-methylphenyl)azo]- in laboratory settings?

Answer:
The synthesis typically involves diazotization of 4-methylaniline followed by coupling with 2-aminopyridine. Key steps include:

  • Diazotization : Treat 4-methylaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
  • Coupling : React the diazonium salt with 2-aminopyridine under weakly acidic or neutral conditions (pH 6–7) to prevent premature decomposition.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
    Evidence from analogous azo compounds highlights the importance of temperature control and stoichiometric precision to avoid side products like bis-azo derivatives .

How does the electronic structure of the azo group influence the photophysical properties of Pyridine, 2-[(4-methylphenyl)azo]-?

Answer:
The azo (-N=N-) group introduces extended π-conjugation, enabling absorption in the visible range (λmax ~350–450 nm). The methyl group on the phenyl ring enhances electron-donating effects, red-shifting absorption maxima. Advanced characterization methods include:

  • UV-Vis Spectroscopy : Quantify λmax and molar extinction coefficients.
  • DFT Calculations : Model HOMO-LUMO gaps to predict electronic transitions.
    Studies on azobenzene polymers () show reversible trans-cis isomerism under UV light, suggesting potential applications in photoresponsive materials .

What analytical techniques are critical for confirming the structure and purity of Pyridine, 2-[(4-methylphenyl)azo]-?

Answer:

  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., exact mass ~239.09 for C₁₂H₁₁N₃).
  • NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm), while ¹³C NMR confirms substitution patterns.
  • IR Spectroscopy : Detect the azo (-N=N-) stretch near 1400–1600 cm⁻¹.
    Cross-referencing with databases ( ) ensures structural accuracy .

How can competing side reactions be minimized during the synthesis of azo-linked pyridine derivatives?

Answer:

  • Stoichiometric Control : Maintain a 1:1 molar ratio of diazonium salt to pyridine derivative.
  • Buffered Conditions : Use acetate buffer (pH 6–7) to stabilize the diazonium intermediate.
  • Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of intermediates.
    Evidence from thiazole syntheses ( ) emphasizes slow reagent addition and real-time monitoring via TLC .

What strategies are effective for optimizing reaction yields in azo coupling reactions?

Answer:

  • Temperature Optimization : Perform coupling at 0–10°C to suppress side reactions.
  • Catalytic Additives : Use Cu(I) salts (e.g., CuBr) to accelerate coupling kinetics.
  • Post-Reaction Quenching : Neutralize excess acid with NaHCO₃ to stabilize the product.
    Studies on pyridine derivatives ( ) report yields >70% under optimized conditions .

How do substituents on the phenyl ring affect the stability and reactivity of Pyridine, 2-[(4-methylphenyl)azo]-?

Answer:

  • Electron-Donating Groups (e.g., -CH₃) : Enhance thermal stability and redshift absorption spectra.
  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase reactivity toward nucleophilic substitution but reduce thermal stability.
    Comparative data from thiazolamine derivatives ( ) show that methyl groups improve solubility in nonpolar solvents .

What computational methods are used to predict the electronic properties of azo-pyridine compounds?

Answer:

  • DFT Calculations : B3LYP/6-31G* level optimizes geometry and calculates frontier orbitals.
  • Molecular Dynamics (MD) : Simulate solvent effects on isomerization kinetics.
    Research on azobenzene polymers () correlates computed HOMO-LUMO gaps with experimental redox potentials .

How can researchers address discrepancies in reported spectral data for Pyridine, 2-[(4-methylphenyl)azo]-?

Answer:

  • Solvent Effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Instrument Calibration : Validate spectra against internal standards (e.g., TMS for NMR).
  • Literature Cross-Validation : Compare data with structurally similar compounds ( ) .

What are the key safety considerations when handling Pyridine, 2-[(4-methylphenyl)azo]-?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Ventilation : Conduct reactions in a fume hood due to potential aerosol formation.
  • Waste Disposal : Neutralize acidic residues before disposal in accordance with institutional guidelines.
    Safety protocols from analogous pyridine derivatives ( ) recommend avoiding skin contact and inhalation .

What advanced applications exist for azo-pyridine derivatives in materials science?

Answer:

  • Photoresponsive Materials : Utilize trans-cis isomerism for light-driven actuators or sensors.
  • Dye-Sensitized Solar Cells (DSSCs) : Leverage broad absorption spectra for light harvesting.
  • Liquid Crystals : Engineer mesogenic properties through substituent tuning.
    Studies on azobenzene-functionalized polymers () demonstrate tunable glass transition temperatures (Tg) and optical anisotropy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.